ethyl 3,3-dimethyl-4-oxobutanoate
CAS No.: 50891-56-0
Cat. No.: VC11623586
Molecular Formula: C8H14O3
Molecular Weight: 158.2
Purity: 85
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 50891-56-0 |
---|---|
Molecular Formula | C8H14O3 |
Molecular Weight | 158.2 |
Introduction
Chemical Identity and Structural Analysis
Molecular Characteristics
Ethyl 3,3-dimethyl-4-oxobutanoate (C₈H₁₄O₃) features a branched carbon chain with two methyl groups at the 3-position and an ethyl ester moiety at the terminal carboxyl group. The ketone at the 4-position introduces significant reactivity, enabling participation in condensation and cyclization reactions. Its molecular weight is approximately 158.20 g/mol, with a calculated exact mass of 158.0943 g/mol . The compound’s structure is closely related to ethyl 4-chloro-3,3-dimethyl-4-oxobutanoate (CAS 81430-18-4), which substitutes the ketone oxygen with chlorine but retains similar steric and electronic properties.
Spectroscopic Properties
While experimental spectral data for ethyl 3,3-dimethyl-4-oxobutanoate are scarce, analogous compounds provide reference points:
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IR Spectroscopy: A strong absorption band near 1740 cm⁻¹ corresponds to the ester carbonyl group, while the ketone carbonyl typically appears around 1715 cm⁻¹.
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NMR Spectroscopy: In ethyl 4-chloro-3,3-dimethyl-4-oxobutanoate, the methyl groups on the 3-position resonate as a singlet at δ 1.3–1.5 ppm in the ¹H NMR spectrum, while the ethyl ester protons appear as a quartet (δ 4.1–4.3 ppm) and triplet (δ 1.2–1.3 ppm). The absence of chlorine in the target compound would shift the ketone carbon signal upfield in the ¹³C NMR spectrum.
Synthesis Methodologies
Halogenation-Hydrolysis-Oxidation Pathways
A patent detailing the synthesis of 3,3-dimethyl-2-oxobutyric acid (CN108503531B) offers a adaptable route for producing β-keto esters . The process involves:
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Halogenation: Reacting 3,3-dimethylbutyric acid with chlorine gas in cyclohexane at 20–25°C to form 2-chloro-3,3-dimethylbutyric acid.
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Hydrolysis: Treating the chlorinated intermediate with sodium hydroxide (30% w/w) at 65–70°C, followed by dichloromethane extraction to isolate the hydrolyzed product.
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Oxidation: Employing 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) as a catalyst in a toluene-water biphasic system under aerobic conditions to oxidize the secondary alcohol to a ketone .
Adapting this method, ethyl 3,3-dimethyl-4-oxobutanoate could be synthesized by esterifying the final acid product with ethanol under acidic conditions.
Alternative Routes via β-Keto Ester Formation
β-Keto esters are commonly synthesized via Claisen condensations between esters and ketones. For example, ethyl acetoacetate is produced from ethyl acetate and acetone. Applying this to 3,3-dimethylbutan-2-one and ethyl acetate under basic conditions (e.g., sodium ethoxide) could yield the target compound:
Physicochemical Properties
Stability and Reactivity
As a β-keto ester, ethyl 3,3-dimethyl-4-oxobutanoate is prone to keto-enol tautomerism, which enhances its reactivity in Michael additions and nucleophilic substitutions. The geminal dimethyl groups hinder rotational freedom, increasing thermal stability compared to linear analogs.
Solubility and Partitioning
The compound exhibits moderate solubility in polar aprotic solvents (e.g., dichloromethane, ethyl acetate) due to its ester and ketone functionalities. Its calculated partition coefficient (LogP) of approximately 0.34 suggests limited lipophilicity, favoring aqueous-organic biphasic reaction systems.
Applications in Organic Synthesis
Pharmaceutical Intermediates
β-Keto esters are pivotal in synthesizing heterocyclic compounds. For instance, the PhD thesis by Hirai (2017) demonstrates how β-keto amides and esters serve as precursors for pyrrolidines and piperidines—structural motifs prevalent in bioactive molecules . Ethyl 3,3-dimethyl-4-oxobutanoate could undergo condensation with urea or thiourea to form pyrimidine derivatives, which are scaffolds for antiviral and anticancer agents.
Agrochemical Development
The compound’s reactivity enables its use in synthesizing herbicides and fungicides. For example, coupling with substituted anilines could yield acrylate derivatives that inhibit acetyl-CoA carboxylase in plants.
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